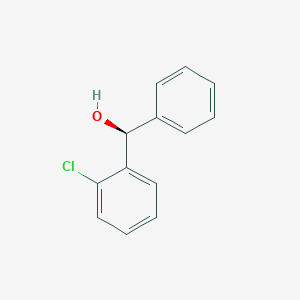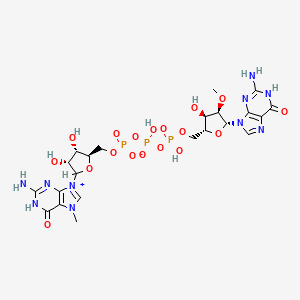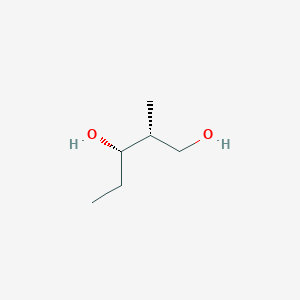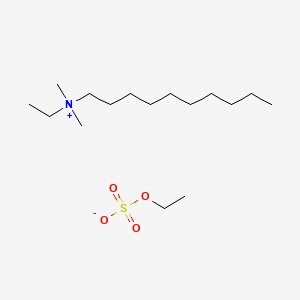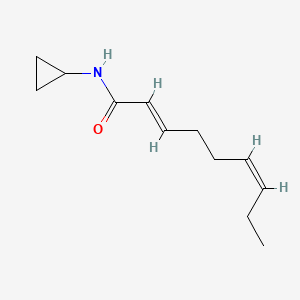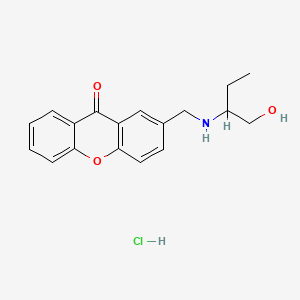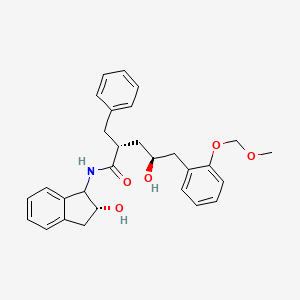
Laz6WQ5qar
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Laz6WQ5qar typically involves multiple steps, starting with the preparation of the benzothiadiazole and imidazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using preparative high-performance liquid chromatography (HPLC) for purification. This method ensures the high purity of the compound, which is essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
Laz6WQ5qar undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Laz6WQ5qar has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Laz6WQ5qar involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Laz6WQ5qar include:
1,3-BIS(5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)-1-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)GUANIDINE: Shares a similar structure and chemical properties.
Other benzothiadiazole derivatives: Compounds with similar benzothiadiazole moieties.
Uniqueness
This compound stands out due to its unique combination of benzothiadiazole and imidazole moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
1147548-85-3 |
|---|---|
Molecular Formula |
C16H11Cl2N9S2 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
1,2-bis(5-chloro-2,1,3-benzothiadiazol-4-yl)-1-(4,5-dihydro-1H-imidazol-2-yl)guanidine |
InChI |
InChI=1S/C16H11Cl2N9S2/c17-7-1-3-9-12(25-28-23-9)11(7)22-15(19)27(16-20-5-6-21-16)14-8(18)2-4-10-13(14)26-29-24-10/h1-4H,5-6H2,(H2,19,22)(H,20,21) |
InChI Key |
AMVAMDQMQCTPQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)N(C2=C(C=CC3=NSN=C32)Cl)C(=NC4=C(C=CC5=NSN=C54)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


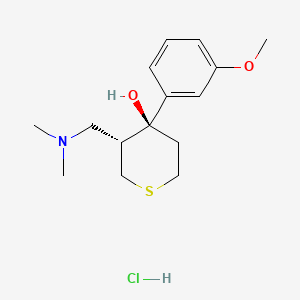

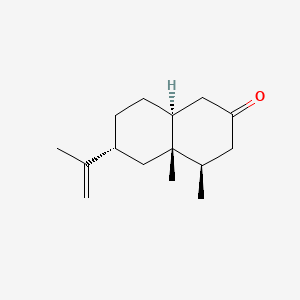

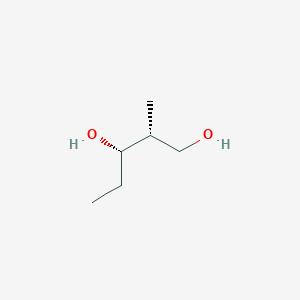
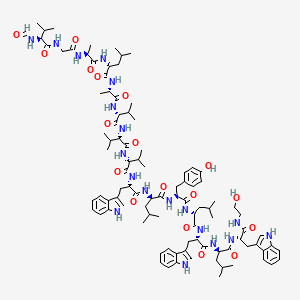
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride](/img/structure/B12773294.png)
